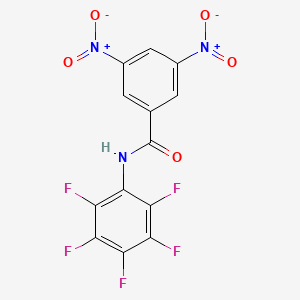
3,5-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide: is an organic compound with the molecular formula C14H6F5N3O5 and a molecular weight of 391.213 g/mol
Aplicaciones Científicas De Investigación
Chemistry: 3,5-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide is used as a building block in organic synthesis, particularly in the development of new materials and compounds with specific electronic properties .
Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals or diagnostic agents .
Industry: In the industrial sector, this compound can be used in the production of advanced polymers and materials with enhanced thermal and chemical stability .
Safety and Hazards
As with many chemical compounds, handling 3,5-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide should be done with care. Sigma-Aldrich does not provide specific safety data for this compound . It’s always recommended to use personal protective equipment and follow safety protocols when handling chemical substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide typically involves the reaction of 3,5-dinitrobenzoic acid or its derivatives with 2,3,4,5,6-pentafluoroaniline under specific conditions. One common method includes the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amines.
Oxidation: Oxidized derivatives, potentially leading to ring cleavage products under harsh conditions.
Mecanismo De Acción
The mechanism of action of 3,5-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide is primarily related to its ability to interact with various molecular targets through its nitro and pentafluorophenyl groups. These interactions can include hydrogen bonding, π-π stacking, and electrostatic interactions, which can influence the compound’s reactivity and binding affinity to specific targets .
Comparación Con Compuestos Similares
- 3,5-dinitro-N-(4’-benzo-15-crown-5)-benzamide
- 3,5-dinitro-N-(1-phenylethyl)benzamide
- 3,5-dinitro-N-(2,4-dimethylbenzyl)benzamide
Uniqueness: 3,5-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide stands out due to the presence of the pentafluorophenyl group, which imparts unique electronic properties and enhances its stability and reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
3,5-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F5N3O5/c14-7-8(15)10(17)12(11(18)9(7)16)19-13(22)4-1-5(20(23)24)3-6(2-4)21(25)26/h1-3H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGRCNMHRKGLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F5N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2770790.png)
![5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2770791.png)
![(4R)-4-((3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/new.no-structure.jpg)
![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2770794.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2770796.png)
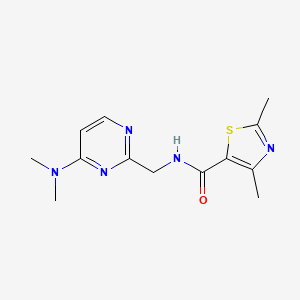
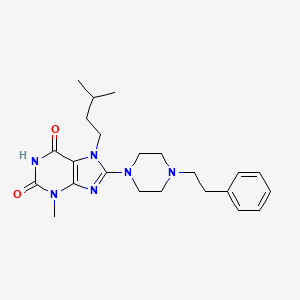

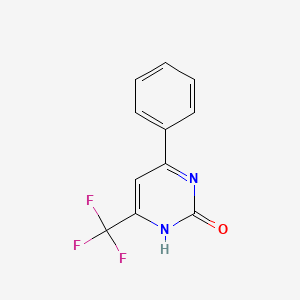
![7-(tert-butyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2770806.png)
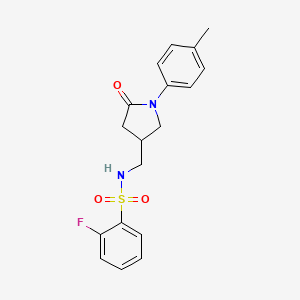
![2,6-dichloro-N-[4-(methylsulfanyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2770808.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2770811.png)
acetonitrile](/img/structure/B2770812.png)
